molecular formula C13H10Cl2FNO B1303459 2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline CAS No. 439095-33-7

2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline

Cat. No.: B1303459
CAS No.: 439095-33-7
M. Wt: 286.13 g/mol
InChI Key: CTGSZPQSDCVLRR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline is a chemical compound with the molecular formula C13H10Cl2FNO. It is used in various biochemical and proteomics research applications . The compound is characterized by the presence of two chlorine atoms, one fluorine atom, and an aniline group, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline typically involves the reaction of 2,4-dichloroaniline with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted anilines or thiols.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

Scientific Research Applications

2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical transformations. The combination of these functional groups allows for selective reactions and the formation of diverse products .

Properties

IUPAC Name

2,4-dichloro-5-[(3-fluorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO/c14-10-5-11(15)13(6-12(10)17)18-7-8-2-1-3-9(16)4-8/h1-6H,7,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGSZPQSDCVLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C(=C2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381374
Record name 2,4-Dichloro-5-(3-fluorobenzyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-33-7
Record name 2,4-Dichloro-5-[(3-fluorophenyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-(3-fluorobenzyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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